molecular formula C21H17N3O2S B11437362 N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11437362
M. Wt: 375.4 g/mol
InChI Key: PRELXFGIODHOMU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Organometallic reagents, halogenated compounds

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer properties and potential use in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA gyrase, topoisomerase, and various kinases.

    Pathways: It interferes with DNA replication, transcription, and cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents, such as N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.

    Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which exhibit similar biological activities.

Uniqueness

N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its combination of acetylphenyl, methyl, and phenyl groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-13-19(20(26)22-17-10-8-15(9-11-17)14(2)25)27-21-23-18(12-24(13)21)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,26)

InChI Key

PRELXFGIODHOMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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